molecular formula C12H13BrO2S B8461539 3-Bromo-5-(cyclopentylthio)benzoic acid

3-Bromo-5-(cyclopentylthio)benzoic acid

Cat. No. B8461539
M. Wt: 301.20 g/mol
InChI Key: ZCDKSEOLONPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(cyclopentylthio)benzoic acid is a useful research compound. Its molecular formula is C12H13BrO2S and its molecular weight is 301.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(cyclopentylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(cyclopentylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(cyclopentylthio)benzoic acid

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

3-bromo-5-cyclopentylsulfanylbenzoic acid

InChI

InChI=1S/C12H13BrO2S/c13-9-5-8(12(14)15)6-11(7-9)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

ZCDKSEOLONPZEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium hydride (60% in mineral oil, 0.82 g, 20.5 mmol) and DMSO (15 mL) in a sealable flask at 0° C. was slowly added cyclopentanethiol (1.23 mL, 11.9 mmol). The mixture was stirred at room temperature for 30 min and then a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in DMSO (10 mL) was added. The reaction was sealed and stirred at 80° C. overnight. After cooling, the reaction mixture was poured into water and adjusted to pH 5-6 with 15% HCl (aq.) and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated to afford the crude product which was used for the next step reaction without further purification.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.